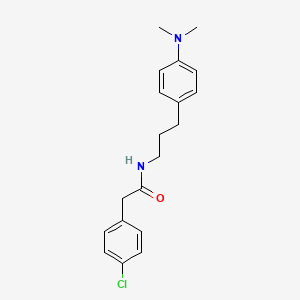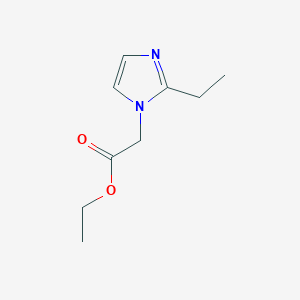
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The IUPAC name for this compound is ethyl (2-ethyl-1H-imidazol-1-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is 1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate are not detailed in the available literature, imidazole compounds are known to be versatile intermediates used in various chemical reactions .Applications De Recherche Scientifique
Antitumor Activity
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate has garnered attention for its potential antitumor properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. These derivatives exhibit promising antitumor activity, making them interesting candidates for further investigation in cancer therapy .
Synthesis of Pyrazole Derivatives
The compound serves as a valuable precursor for the synthesis of pyrazole derivatives. By reacting Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate with appropriate reagents, chemists can access a wide range of pyrazole-based compounds. Pyrazoles find applications in medicinal chemistry, agrochemicals, and materials science .
Thiophene Synthesis
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate participates in the construction of thiophene derivatives. Thiophenes are important heterocyclic compounds with diverse biological activities. Researchers have used this compound as a building block to access novel thiophene-based molecules .
Pyridine Derivatives
The compound also contributes to the synthesis of pyridine derivatives. Pyridines are ubiquitous in pharmaceuticals, agrochemicals, and materials science. By functionalizing Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate, scientists can access pyridine-containing molecules with potential therapeutic applications .
Coumarin Synthesis
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate plays a role in the preparation of coumarin derivatives. Coumarins exhibit diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects. Researchers have utilized this compound to access novel coumarin analogs for drug discovery .
Antihypertensive Potential
While not directly related to the compound itself, researchers have synthesized derivatives containing imidazole moieties (similar to Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate) and evaluated their antihypertensive potential in animal models. These studies highlight the broader impact of imidazole-containing compounds in cardiovascular research .
Propriétés
IUPAC Name |
ethyl 2-(2-ethylimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJZYAZXNRFUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

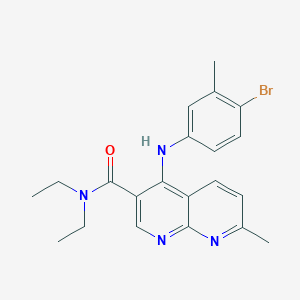
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)
![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)
![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)
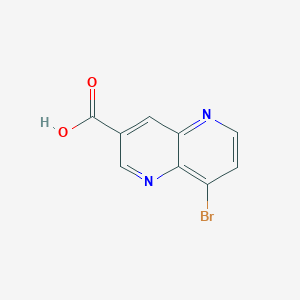

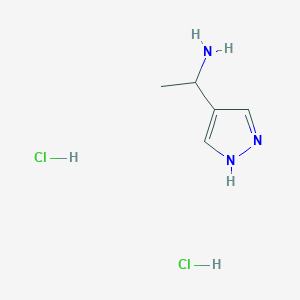
![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)
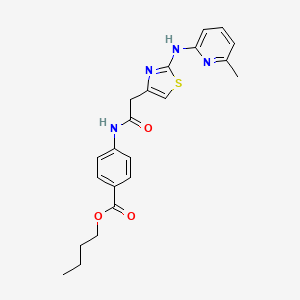
![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)
![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)
